molecular formula C14H10ClNO4 B11490748 3-(4-Chlorobenzamido)-2-hydroxybenzoic acid

3-(4-Chlorobenzamido)-2-hydroxybenzoic acid

Cat. No.: B11490748
M. Wt: 291.68 g/mol
InChI Key: SAMOYTPWHFPEHM-UHFFFAOYSA-N
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Description

    Rebamipide: (CAS No. 90098-04-7) is a synthetic compound with the chemical formula .

  • It belongs to the class of amino acids and derivatives .
  • Rebamipide is used primarily as a gastroprotective agent due to its ability to enhance mucosal defense mechanisms in the gastrointestinal tract.
  • Preparation Methods

    • The synthetic route to Rebamipide involves several steps:
  • Chemical Reactions Analysis

    • Rebamipide undergoes various reactions, including:

        Amide formation: The initial reaction forms the amide group (benzamido) by reacting the amino group with 4-chlorobenzoyl chloride.

        Hydrolysis: The hydrolysis of the ester group (2-oxo-1,2-dihydroquinolin-4-yl) occurs during the synthesis.

    • Common reagents include sodium hydroxide, hydrogen, and hydrogen chloride.
  • Scientific Research Applications

      Gastrointestinal Protection: Rebamipide enhances mucosal defense mechanisms, making it useful in treating gastric ulcers, gastritis, and other gastrointestinal disorders.

      Ophthalmology: It has applications in treating dry eye syndrome.

      Anti-inflammatory Effects: Rebamipide exhibits anti-inflammatory properties.

      Potential in Cancer Therapy: Some studies explore its effects on cancer cells.

  • Mechanism of Action

    • Rebamipide’s mechanism involves:

        Stimulation of Mucin Production: It increases mucin secretion, promoting mucosal protection.

        Scavenging Free Radicals: Rebamipide scavenges reactive oxygen species, reducing oxidative damage.

        Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines.

        Enhanced Blood Flow: Rebamipide improves blood flow to mucosal tissues.

  • Comparison with Similar Compounds

    • Rebamipide is unique due to its dual action as a gastroprotective agent and an ophthalmic treatment.
    • Similar compounds include misoprostol (used for gastric ulcers) and artificial tears (for dry eye syndrome).

    Remember that Rebamipide’s safety precautions include handling it with care due to its hazardous properties

    Properties

    Molecular Formula

    C14H10ClNO4

    Molecular Weight

    291.68 g/mol

    IUPAC Name

    3-[(4-chlorobenzoyl)amino]-2-hydroxybenzoic acid

    InChI

    InChI=1S/C14H10ClNO4/c15-9-6-4-8(5-7-9)13(18)16-11-3-1-2-10(12(11)17)14(19)20/h1-7,17H,(H,16,18)(H,19,20)

    InChI Key

    SAMOYTPWHFPEHM-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O)C(=O)O

    Origin of Product

    United States

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